2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring in its structure. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. Thiophene and thiazole derivatives are known for their diverse biological activities and applications in organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3-bromothiophene with a thiazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-boronic acid: This compound shares the bromothiophene moiety and is used in similar coupling reactions.
Thiazole-4-carboxylic acid: This compound shares the thiazole ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiophene and thiazole rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with diverse biological and material applications.
Properties
Molecular Formula |
C8H4BrNO2S2 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S2/c9-4-1-2-13-6(4)7-10-5(3-14-7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
KIQYJNVGNREITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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